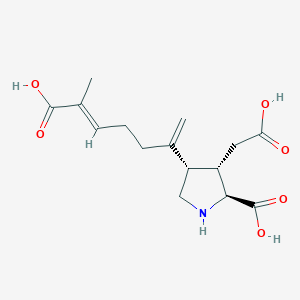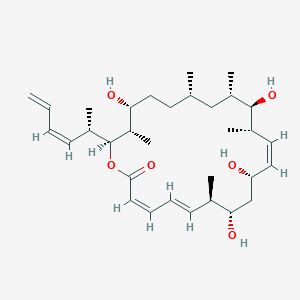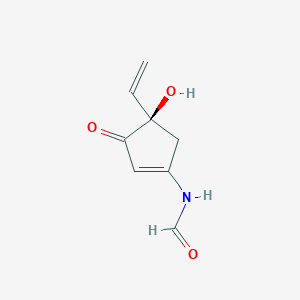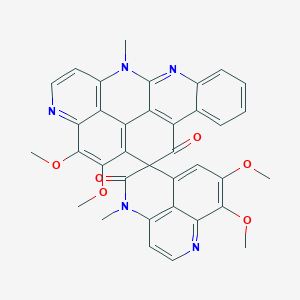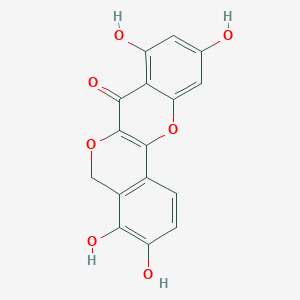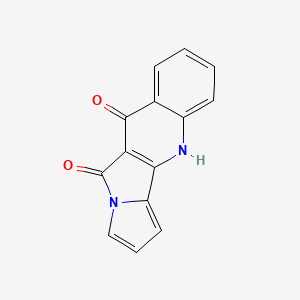![molecular formula C15H20O2 B1249804 5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)
5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol is a natural product found in Aspergillus with data available.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Structure
The synthesis and structural analysis of compounds related to 5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol have been a subject of study. For instance, compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and 1,3,5-tris(ferrocenylethynyl)benzene have been synthesized through palladium-catalyzed cross-coupling reactions. These compounds exhibit chemically reversible oxidations, indicating no electronic communication between the iron(II) centers in certain compounds (Fink et al., 1997).
Coordination Polymers
The molecule also finds relevance in the synthesis of coordination polymers. Two coordination polymers have been synthesized using a two-fold deprotonated variant of a similar molecule as an anionic ligand and a N-donor ligand. These polymers have been characterized and studied for their luminescent and magnetic properties, showing potential for various applications (Yuanchun He et al., 2020).
Dimerization and Synthesis of Complex Molecules
The molecule is also involved in the dimerization and synthesis of more complex molecular structures. For instance, 2-pyrrolidino-1,3-dienes undergo a transformation in chloroform solution to form 3-pyrrolidino-bicyclo[4.2.0]octa-2,4-diene, a complex structure identified by X-ray crystal structure analysis. This indicates the molecule's potential in synthesizing complex structures and understanding their transformation mechanisms (Maas & Rahm, 2005).
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h4-7,10-12,16-17H,2-3,8-9H2,1H3/b5-4-,7-6- |
Clave InChI |
OKTHKZQEUMDKTD-RZSVFLSASA-N |
SMILES isomérico |
CCC/C=C\C=C/CCC1=CC(=CC(=C1)O)O |
SMILES |
CCCC=CC=CCCC1=CC(=CC(=C1)O)O |
SMILES canónico |
CCCC=CC=CCCC1=CC(=CC(=C1)O)O |
Sinónimos |
Sch 725681 Sch-725681 Sch725681 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
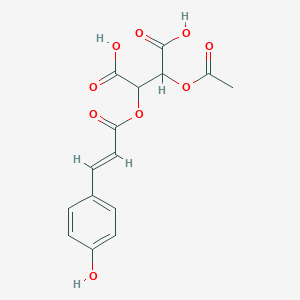
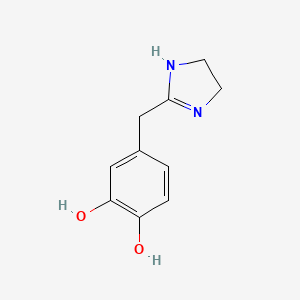

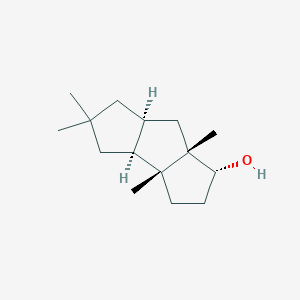
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)
